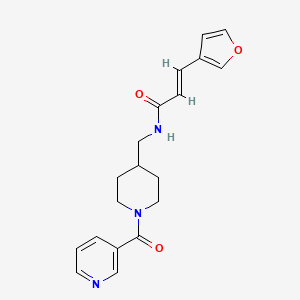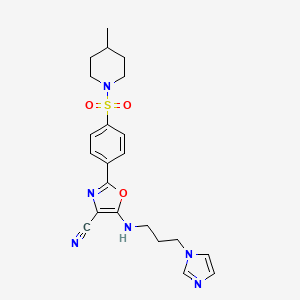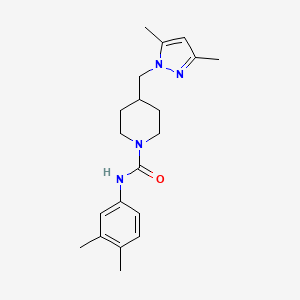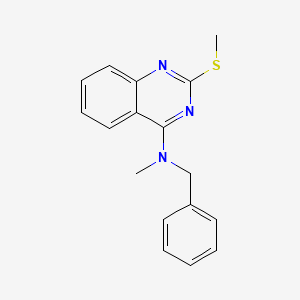
N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives and has been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal activities. It has also been shown to be a potent inhibitor of certain enzymes, such as tyrosine kinase and phosphodiesterase.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with proteins, acting as a surfactant .
Mode of Action
It’s known that similar compounds can interact with their targets, causing changes in their structure and function .
Biochemical Pathways
It’s known that similar compounds can affect protein adsorption, which could potentially influence various biochemical pathways .
Pharmacokinetics
The compound’s boiling point is 95-105 °c/2 mmhg (lit), and its density is 1017 g/mL at 25 °C (lit) . These properties could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds have been used to remove impurities from human immunoglobulin preparations , suggesting that they may have a purifying effect at the molecular level.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use in lab experiments. For example, it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine. One area of research could focus on the development of more potent and selective inhibitors of tyrosine kinase and phosphodiesterase. Another area of research could focus on the identification of new biological activities of this compound, which may have potential therapeutic applications. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound, which may provide insights into its biological effects.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine involves the reaction of 2-amino-4-methylthiophenol with benzyl chloride and methyl anthranilate in the presence of a base. The resulting product is then subjected to further purification steps to obtain the final compound.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-2-methylsulfanylquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-20(12-13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)18-17(19-16)21-2/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQPSYWSLRLKAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)
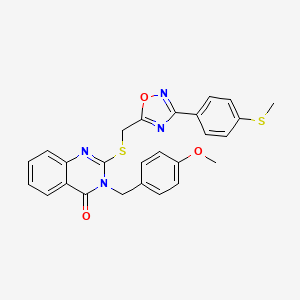
![1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B2396011.png)
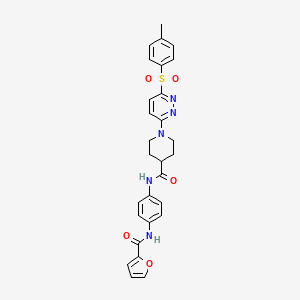


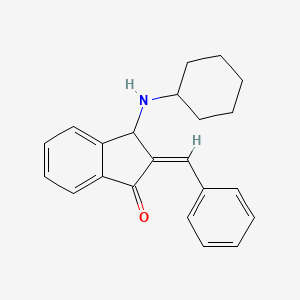
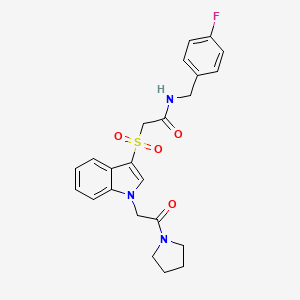
![(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2396021.png)
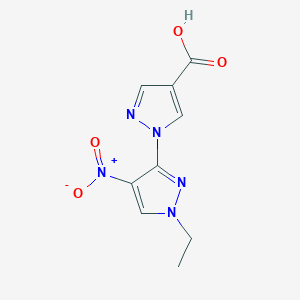
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)
